α-Truxillic Acid α-Truxillic Acid α-Truxillic acid can be formed by the dimerization of two molecules of α-trans-cinnamic acid. It is related to incarvillateine, a natural antinociceptive compound derived from the Asian herb I. sinensis. α-Truxillic acid and some of its derivatives significantly block inflammatory pain while having little effect on neurogenic pain, as indicated by the formalin test in mice. Related compounds, like SB-FI-26 (Item No. 14191), bind fatty acid binding protein 5 (FABP5). This may be related to pain suppression, since FABP5 acts as a transporter of the endocannabinoid anandamide. While certain derivatives of α-truxillic acid can directly activate peroxisome proliferator-activated receptor γ, α-truxillic acid has no such activity.
Brand Name: Vulcanchem
CAS No.: 490-20-0
VCID: VC0158900
InChI: InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)16(18(21)22)14(15)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22)
SMILES: C1=CC=C(C=C1)C2C(C(C2C(=O)O)C3=CC=CC=C3)C(=O)O
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol

α-Truxillic Acid

CAS No.: 490-20-0

Reference Standards

VCID: VC0158900

Molecular Formula: C18H16O4

Molecular Weight: 296.3 g/mol

α-Truxillic Acid - 490-20-0

CAS No. 490-20-0
Product Name α-Truxillic Acid
Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
IUPAC Name 2,4-diphenylcyclobutane-1,3-dicarboxylic acid
Standard InChI InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)16(18(21)22)14(15)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22)
Standard InChIKey QWFRRFLKWRIKSZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2C(C(C2C(=O)O)C3=CC=CC=C3)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2C(C(C2C(=O)O)C3=CC=CC=C3)C(=O)O
Melting Point 228.0 °C
Description α-Truxillic acid can be formed by the dimerization of two molecules of α-trans-cinnamic acid. It is related to incarvillateine, a natural antinociceptive compound derived from the Asian herb I. sinensis. α-Truxillic acid and some of its derivatives significantly block inflammatory pain while having little effect on neurogenic pain, as indicated by the formalin test in mice. Related compounds, like SB-FI-26 (Item No. 14191), bind fatty acid binding protein 5 (FABP5). This may be related to pain suppression, since FABP5 acts as a transporter of the endocannabinoid anandamide. While certain derivatives of α-truxillic acid can directly activate peroxisome proliferator-activated receptor γ, α-truxillic acid has no such activity.
Synonyms truxillic acid
truxillic acid, (1alpha,2alpha,3beta,4beta)-isome
Reference 1.Benedict, J.B., and Coppens, P. Kinetics of the single-crystal to single-crystal two-photon photodimerization of α-trans-cinnamic acid to α-truxillic acid. J.Phys.Chem.A. 113(13), 3116-3120 (2009).
PubChem Compound 78213
Last Modified Nov 11 2021
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